![molecular formula C27H32O8 B12384167 [(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)
[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[107002,7014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tetracyclic Core: This involves cyclization reactions to form the tetracyclic structure. Common reagents used in these steps include strong acids or bases to facilitate ring closure.
Introduction of Functional Groups: Methoxy and hydroxy groups are introduced through selective functionalization reactions. Reagents such as methanol and hydroxylating agents are used under controlled conditions.
Esterification: The final step involves the esterification of the tetracyclic core with (E)-2-methylbut-2-enoic acid. This is typically achieved using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to activate the carboxylic acid for ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient processing, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the double bonds and carbonyl groups in the compound. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[107002,7014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a lead compound for the development of new drugs. Its multiple functional groups and tetracyclic structure make it a candidate for targeting specific biological pathways. Research is ongoing to explore its potential as an anti-cancer agent, anti-inflammatory compound, and more.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it valuable for producing a wide range of products.
Mécanisme D'action
The mechanism of action of [(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets in biological systems. The compound’s hydroxy and methoxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, its tetracyclic structure allows it to fit into specific binding sites, modulating the function of target molecules. Pathways involved in its action include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(9R,10R,11R)-11-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] (2R)-2-methylbutanoate
- [(9R,10R,11S)-11-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] benzoate
Uniqueness
The uniqueness of [(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate lies in its specific combination of functional groups and tetracyclic structure. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C27H32O8 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H32O8/c1-8-13(2)27(29)35-23-15(4)14(3)9-16-10-18(30-5)24(31-6)22(28)20(16)21-17(23)11-19-25(26(21)32-7)34-12-33-19/h8,10-11,14-15,23,28H,9,12H2,1-7H3/b13-8+/t14-,15-,23-/m1/s1 |
Clé InChI |
CQWHTXPRAFEPNO-QWIXNWPKSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C |
SMILES canonique |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


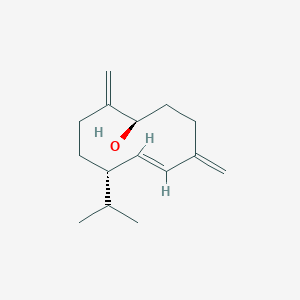
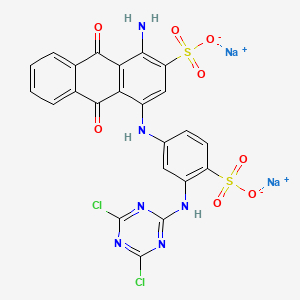
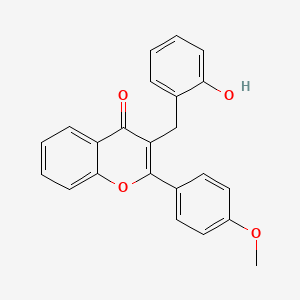
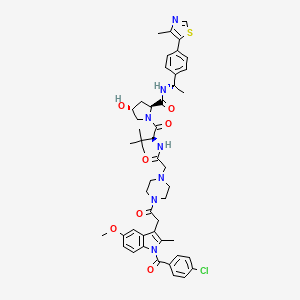

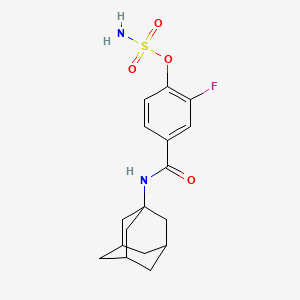
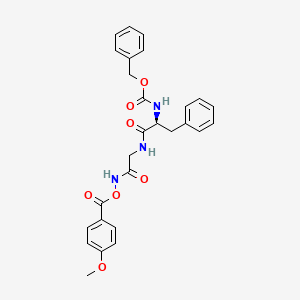
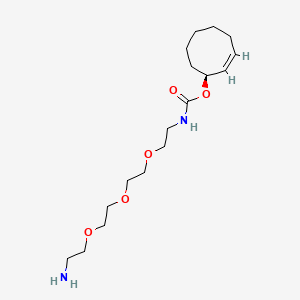
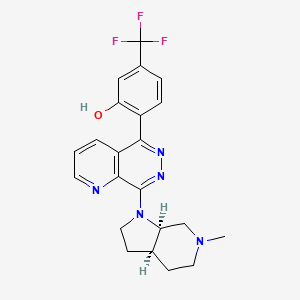
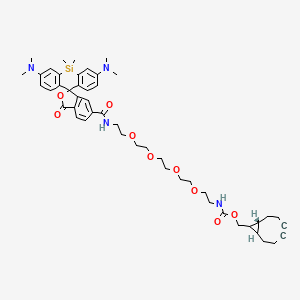
![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)


![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
